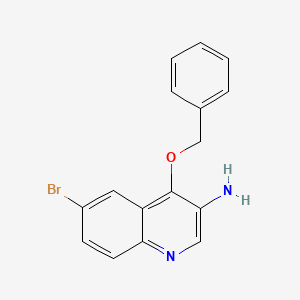
4-(Benzyloxy)-6-bromoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-6-bromoquinolin-3-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 4-(benzyloxy)quinoline followed by amination at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Benzyloxy)-6-bromoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 4-(benzyloxy)quinolin-3-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 4-(Benzyloxy)quinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-6-bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of fluorescent probes and materials for biomedical applications.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-6-bromoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its use in Schiff base ligand synthesis.
4-(Benzyloxy)phenol: Used in the synthesis of various organic compounds.
Benzothiazole derivatives: Exhibiting diverse biological activities such as antimicrobial and anti-inflammatory properties.
Uniqueness: 4-(Benzyloxy)-6-bromoquinolin-3-amine stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzyloxy and bromo groups makes it a versatile intermediate for further chemical modifications and applications in various research fields.
Eigenschaften
Molekularformel |
C16H13BrN2O |
|---|---|
Molekulargewicht |
329.19 g/mol |
IUPAC-Name |
6-bromo-4-phenylmethoxyquinolin-3-amine |
InChI |
InChI=1S/C16H13BrN2O/c17-12-6-7-15-13(8-12)16(14(18)9-19-15)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |
InChI-Schlüssel |
DDWDBHRUWGXEQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=NC=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)

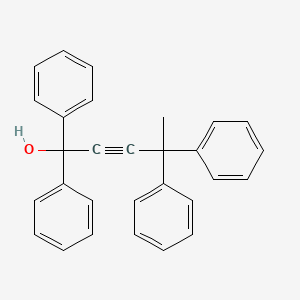
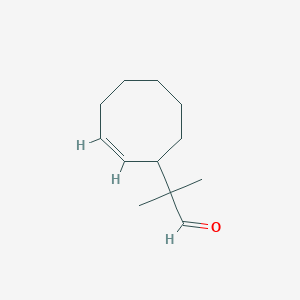
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
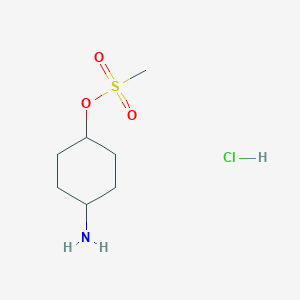
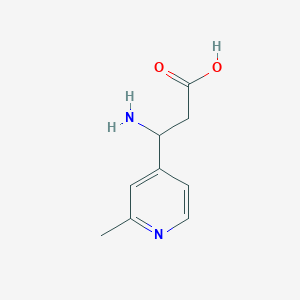


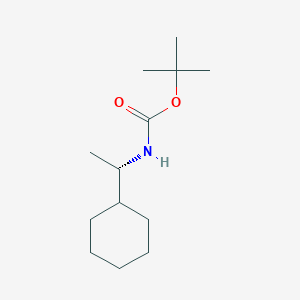
![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

